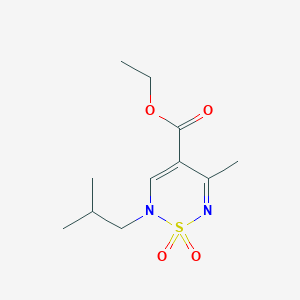![molecular formula C18H26N4O2 B6471690 3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine CAS No. 2640861-96-5](/img/structure/B6471690.png)
3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine is a complex organic molecule characterized by its multifunctional groups. It features a pyridine ring, piperidine ring, and oxadiazole ring within its structure. This combination of structures grants it unique physicochemical properties and makes it significant in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : One common method for synthesizing 3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: : This is often achieved via the reaction between an acyl hydrazine and a nitrile.
Synthesis of the piperidine ring: : This involves reacting appropriate aldehydes with ammonia or primary amines.
Final coupling: : The oxadiazole and piperidine intermediates are then connected to the pyridine derivative under specific conditions using catalytic hydrogenation or other appropriate coupling techniques.
Industrial Production Methods: : In industrial settings, the production scale involves optimizing these reactions with suitable catalysts, solvents, and reaction conditions. Purification steps such as recrystallization and chromatography are commonly employed to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride can reduce specific functional groups within the molecule, such as nitro groups if present.
Substitution: : The pyridine ring in this compound is prone to nucleophilic and electrophilic substitutions, which can introduce various substituents to the ring.
Common Reagents and Conditions: : Reagents like sodium hydride, bromine, or sulfuric acid are common in facilitating these reactions under controlled temperature and pH conditions.
Major Products: : Products vary depending on the type of reaction but can include oxidized derivatives, reduced forms of the molecule, or various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as a ligand in coordination chemistry due to its ability to coordinate with metal ions.
Biology: : It is used in the development of biological probes for imaging and tracking biochemical processes within cells.
Medicine: : The compound is a candidate in drug discovery, especially in targeting specific enzymes or receptors involved in disease processes. Its unique structure allows for high specificity and efficacy.
Industry: : In industrial applications, it can act as a precursor for the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The compound interacts with molecular targets through its functional groups:
Pyridine ring: : Often involved in hydrogen bonding and pi-pi interactions.
Piperidine ring: : Provides conformational flexibility and can engage in ionic interactions.
Oxadiazole ring: : Stabilizes the molecule and can partake in hydrogen bonding.
Together, these groups contribute to the compound's ability to modulate biochemical pathways and exert its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine: : Similar structure but lacks the methyl group on the pyridine ring.
3-methyl-4-[(1-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-4-yl)methoxy]pyridine: : Different positioning of the oxadiazole ring.
Uniqueness: : 3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine stands out due to its specific functional group arrangement, granting it unique interaction capabilities and making it versatile across multiple research domains.
Propiedades
IUPAC Name |
5-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)18-20-17(24-21-18)11-22-8-5-15(6-9-22)12-23-16-4-7-19-10-14(16)3/h4,7,10,13,15H,5-6,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLUJSJWUNBNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471616.png)
![N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471617.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471625.png)
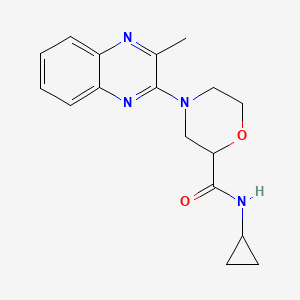
![N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471640.png)
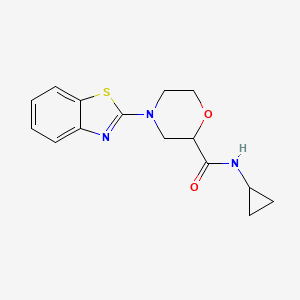
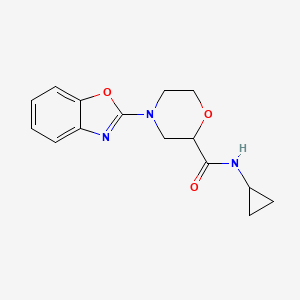
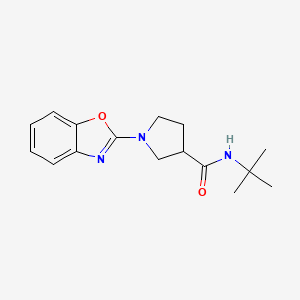
![4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471675.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471678.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471679.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471685.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine](/img/structure/B6471695.png)
